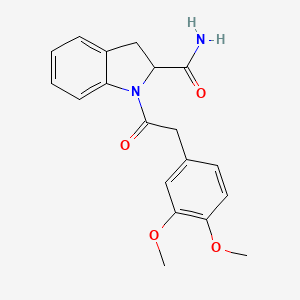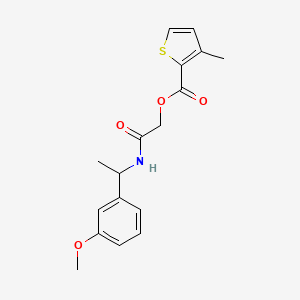
(E)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acrylamide, which is widely used in the production of polymers and other industrial applications. The unique structure of this compound makes it a promising candidate for use in medicinal chemistry, as it exhibits various biological activities.
Scientific Research Applications
Inhibition of SARS Coronavirus Helicase
A novel chemical compound closely related to the query, characterized by its ability to suppress the enzymatic activities of SARS coronavirus helicase, was identified. This compound demonstrated inhibitory effects on ATP hydrolysis and double-stranded DNA unwinding, with significant potential for development as an inhibitor against SARS coronavirus without notable cytotoxicity (Jin-Moo Lee et al., 2017).
Green Organic Synthesis
The compound was used in a green organic synthesis process under microwave radiation, leveraging filamentous marine and terrestrial-derived fungi for the ene-reduction of a structurally related acrylamide to produce compounds with significant enantiomeric excess. This highlights the compound's utility in exploring environmentally friendly synthetic pathways and the potential for producing biologically active molecules with specific chirality (D. E. Jimenez et al., 2019).
Alkenation of Thiophenes and Furans
A palladium-catalyzed direct alkenation process involving thiophenes and furans in the presence of various olefinic substrates was developed. This method enables the selective synthesis of mono-alkenylated products, predominantly in the (E)-isomer form, illustrating the compound's relevance in facilitating sophisticated organic transformations (Jinlong Zhao et al., 2009).
Mitigating Acrylamide, Furan, and HMF in Food
Research focused on the mitigation of acrylamide and furanic compounds in foodstuffs underscores the importance of understanding the formation and reduction of potentially toxic compounds in food processing. This research provides insights into technological measures that could be applied at the industrial level to reduce the presence of such compounds, emphasizing the compound's potential application in food safety and quality improvement (M. Anese et al., 2013).
Transformations Under Camps Cyclization Conditions
The compound's related entities have been utilized in Camps cyclization to synthesize quinolin-4(1H)-ones, demonstrating its application in the synthesis of complex heterocyclic structures. This research illustrates the versatility of acrylamide derivatives in facilitating cyclization reactions that lead to pharmacologically relevant compounds (S. S. Mochalov et al., 2016).
properties
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-3-thiophen-3-yl-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-17(4-3-14-6-9-21-13-14)18(10-15-5-7-20-12-15)11-16-2-1-8-22-16/h1-9,12-13H,10-11H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSYACWCSCWCQO-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)/C=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(ethylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2835698.png)
![3-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2835701.png)
![Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2835702.png)
![4-benzoyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2835704.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2835706.png)
![2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2835709.png)

![2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2835711.png)
![2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride](/img/structure/B2835712.png)
![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2835713.png)

![methyl 6-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2835716.png)
![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2835718.png)